Structural Differentiation: Isothiazol-5(2H)-one vs. Isothiazol-3(2H)-one Reactivity Profile
The isothiazol-5(2H)-one scaffold is structurally and electronically distinct from the more common isothiazol-3(2H)-one isomer. The 1,2-thiazole ring exhibits a unique susceptibility to nucleophilic attack at the 5-position, which is not observed in the 3(2H)-one series [1]. This reactivity profile is a direct consequence of the 1,2-relationship of the sulfur and nitrogen heteroatoms, which creates a distinct electrophilic center compared to the 1,3-relationship in thiazoles [2].
| Evidence Dimension | Reactivity towards nucleophiles |
|---|---|
| Target Compound Data | Susceptible to nucleophilic attack at the 5-position |
| Comparator Or Baseline | Isothiazol-3(2H)-one: Different electrophilic profile |
| Quantified Difference | Qualitative difference based on ring electronics |
| Conditions | Chemical reactivity study; Thieme Science of Synthesis review |
Why This Matters
This difference dictates the regioselectivity of derivatization reactions, making 1,2-thiazol-5(2H)-one the appropriate choice when functionalization at the carbonyl-adjacent carbon is required for a synthetic route.
- [1] Thieme. Science of Synthesis: Reaction of 2-arylisothiazol-5(2H)-ones with tributylphosphine. Accessed 2026. View Source
- [2] Wooldridge KRH. Recent Advances in the Chemistry of Mononuclear Isothiazoles. Advances in Heterocyclic Chemistry. 1972;14:1-41. View Source
